molecular formula C20H20N4O5S B5609429 2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate

2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate

Cat. No.: B5609429
M. Wt: 428.5 g/mol
InChI Key: HLPVCJQRFDJRKM-SRZZPIQSSA-N
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Description

2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate is a complex organic compound with a molecular formula of C21H21N3O5S This compound is known for its unique structural features, which include methoxy groups, a phenoxymethyl group, and a triazole ring

Preparation Methods

The synthesis of 2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate involves several steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the phenoxymethyl group and the sulfanyl group. The final step involves the acetylation of the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate can be compared with other similar compounds, such as:

    2,6-Dimethoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-pyrazol-4-yl]imino}methyl)phenyl acetate: This compound has a pyrazole ring instead of a triazole ring, which may affect its chemical reactivity and biological activity.

    2,6-Dimethoxy-4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propionyl]hydrazono}methyl)phenyl acetate: This compound has a different substitution pattern on the phenyl ring, which can influence its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[2,6-dimethoxy-4-[(E)-[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-13(25)29-19-16(26-2)9-14(10-17(19)27-3)11-21-24-18(22-23-20(24)30)12-28-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,30)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPVCJQRFDJRKM-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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